

# Larazotide Acetate Clinical Trials: A Technical Support Resource

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## Compound of Interest

Compound Name: Larazotide

Cat. No.: B1674505

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the side effects and adverse events of **Larazotide** Acetate observed in clinical trials.

## Frequently Asked Questions (FAQs)

Q1: What is **Larazotide** Acetate and what is its mechanism of action?

A1: **Larazotide** acetate (also known as AT-1001) is a first-in-class, oral peptide designed as an adjunct therapy for celiac disease. Its mechanism of action is to regulate the tight junctions between intestinal epithelial cells. In celiac disease, gluten exposure can lead to the release of zonulin, a protein that loosens these tight junctions, increasing intestinal permeability. This "leaky gut" allows gluten peptides to pass into the lamina propria, triggering an inflammatory immune response. **Larazotide** acetate acts as a zonulin antagonist, preventing the disassembly of tight junctions and thereby reducing the passage of gluten peptides.

Q2: What is the overall safety profile of **Larazotide** Acetate in clinical trials?

A2: Across multiple clinical trials, **Larazotide** acetate has generally been found to be well-tolerated, with a safety profile comparable to placebo.<sup>[1][2]</sup> No serious adverse events directly attributable to the drug have been consistently reported.

Q3: What are the most commonly reported side effects of **Larazotide** Acetate?

A3: The most frequently reported adverse events in clinical trials have been headache and gastrointestinal symptoms such as diarrhea, nausea, and abdominal pain.[1][3][4] However, the incidence of these events was often similar in both the **Larazotide** acetate and placebo groups.

Q4: Was there a dose-dependent relationship observed for adverse events?

A4: Interestingly, clinical trials have not consistently shown a clear dose-dependent relationship for adverse events.[2][3] In some studies, lower doses of **Larazotide** acetate appeared to be more effective in reducing symptoms than higher doses.[2][3]

Q5: Why was the Phase 3 clinical trial (CedLara, NCT03569007) for **Larazotide** Acetate discontinued?

A5: The Phase 3 CedLara trial was discontinued in June 2022 following an interim analysis.[5][6] The analysis determined that the trial was unlikely to meet its primary endpoint, as a much larger sample size would be needed to show a statistically significant difference between the drug and placebo.[5][6] This decision was based on futility and not on safety concerns.[5][6]

Q6: Has **Larazotide** Acetate received FDA approval?

A6: As of late 2025, **Larazotide** acetate has not been approved by the FDA for the treatment of celiac disease.

## Data Presentation: Adverse Events in Clinical Trials

The following tables summarize the treatment-emergent adverse events (TEAEs) from two key clinical trials of **Larazotide** Acetate.

Table 1: Summary of Adverse Events in a Gluten Challenge Study (Leffler et al., 2012)

Adverse Event Category	Placebo + Gluten (n=13)	0.25 mg LA + Gluten (n=12)	1 mg LA + Gluten (n=12)	4 mg LA + Gluten (n=12)	8 mg LA + Gluten (n=12)
Patients with $\geq 1$ AE	7 (53.8%)	5 (41.7%)	7 (58.3%)	7 (58.3%)	6 (50.0%)
Headache	3 (23.1%)	3 (25.0%)	4 (33.3%)	4 (33.3%)	3 (25.0%)
Diarrhea	3 (23.1%)	1 (8.3%)	2 (16.7%)	1 (8.3%)	2 (16.7%)
Nausea	2 (15.4%)	1 (8.3%)	3 (25.0%)	2 (16.7%)	1 (8.3%)
Abdominal Pain	2 (15.4%)	1 (8.3%)	2 (16.7%)	2 (16.7%)	1 (8.3%)
Urinary Tract Infection	1 (7.7%)	1 (8.3%)	0 (0%)	1 (8.3%)	2 (16.7%)

Data adapted from Leffler et al., Am J Gastroenterol, 2012.

Table 2: Treatment-Emergent Adverse Events ( $\geq 3\%$  in any group) in a Phase 2b Study of Patients on a Gluten-Free Diet (Leffler et al., 2015)

Preferred Term	Placebo (n=84)	0.5 mg Larazotide (n=86)	1 mg Larazotide (n=86)	2 mg Larazotide (n=86)
Any TEAE	45 (53.6%)	43 (50.0%)	48 (55.8%)	44 (51.2%)
Headache	10 (11.9%)	11 (12.8%)	13 (15.1%)	10 (11.6%)
Diarrhea	8 (9.5%)	5 (5.8%)	7 (8.1%)	6 (7.0%)
Nausea	5 (6.0%)	4 (4.7%)	6 (7.0%)	5 (5.8%)
Abdominal pain	4 (4.8%)	3 (3.5%)	5 (5.8%)	4 (4.7%)
Upper respiratory tract infection	3 (3.6%)	4 (4.7%)	3 (3.5%)	3 (3.5%)
Urinary tract infection	3 (3.6%)	2 (2.3%)	4 (4.7%)	3 (3.5%)
Fatigue	3 (3.6%)	3 (3.5%)	3 (3.5%)	2 (2.3%)

Data extracted from supplementary materials of Leffler et al., Gastroenterology, 2015.

## Troubleshooting Guides

Issue: Higher than expected incidence of headaches in the treatment arm.

Possible Cause: Headaches are a commonly reported adverse event in **Larazotide** acetate clinical trials, but the incidence is often similar to placebo.<sup>[3]</sup> It is important to rule out other contributing factors.

Troubleshooting Steps:

- Review Patient Diaries: Analyze patient-reported outcome (PRO) diaries for any correlation between the onset of headaches and other factors such as diet, stress, or concomitant medications.
- Blinding Assessment: Ensure that the study blind has not been compromised, as knowledge of treatment allocation can influence symptom reporting.

- Concomitant Medication Review: Check for any changes in the use of over-the-counter or prescription medications that could be causing headaches.

Issue: Lack of a clear dose-response in efficacy or adverse events.

Possible Cause: Clinical trials with **Larazotide** acetate have shown that lower doses may be more effective and that there isn't a linear relationship between dose and effect.[\[2\]](#)[\[3\]](#)

Troubleshooting Steps:

- Re-evaluate Dose Selection: Consider if the selected dose range is appropriate. It may be that the optimal therapeutic window is narrow.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If PK data is available, model the drug concentration at the site of action to understand if higher doses lead to receptor saturation or other non-linear effects.
- Subgroup Analysis: Investigate if there are patient subgroups that respond differently to various doses based on baseline characteristics.

## Experimental Protocols

### 1. Gluten Challenge Protocol

- Objective: To assess the efficacy of **Larazotide** acetate in preventing or mitigating the effects of gluten exposure in patients with celiac disease.
- Methodology:
  - Patient Population: Typically, adult patients with biopsy-confirmed celiac disease who have been on a gluten-free diet for at least 6-12 months and have normalized serology (e.g., anti-tTG  $\leq$  10 EU).[\[7\]](#)[\[8\]](#)
  - Gluten Administration: A standardized amount of gluten (e.g., 2.4 g to 2.7 g per day) is administered in divided doses with meals.[\[9\]](#)[\[10\]](#) Gluten is often provided in capsules to blind the participants.
  - Duration: The gluten challenge period typically lasts for 14 days to 6 weeks.[\[9\]](#)[\[10\]](#)

- Symptom Monitoring: Gastrointestinal and non-gastrointestinal symptoms are recorded daily by participants using a patient-reported outcome tool such as the Celiac Disease Patient-Reported Outcome (CeD-PRO).[11] The Gastrointestinal Symptom Rating Scale (GSRS) or its celiac-specific version (CeD-GSRS) is often completed weekly.[2]

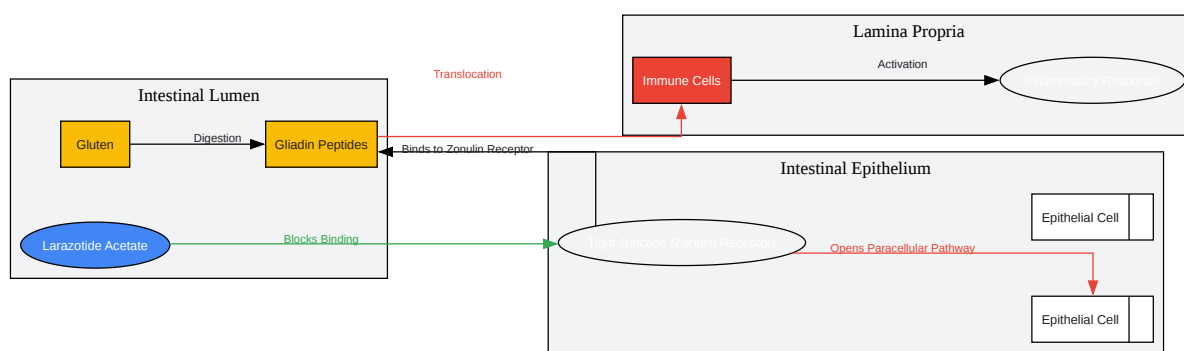
## 2. Assessment of Intestinal Permeability: Lactulose/Mannitol (LAMA) Test

- Objective: To measure changes in intestinal permeability as a biomarker of **Larazotide acetate's** effect on tight junction function.
- Methodology:
  - Preparation: Patients fast overnight.
  - Ingestion of Sugar Solution: Patients drink a solution containing a known amount of two non-metabolizable sugars, lactulose and mannitol.
  - Urine Collection: Urine is collected over a specified period, typically 5-6 hours.
  - Analysis: The concentrations of lactulose and mannitol in the urine are measured. The ratio of lactulose to mannitol (LAMA ratio) is calculated. An increased LAMA ratio indicates increased intestinal permeability, as the larger lactulose molecule should not be readily absorbed.

## 3. Symptom Assessment: Celiac Disease Patient-Reported Outcome (CeD-PRO)

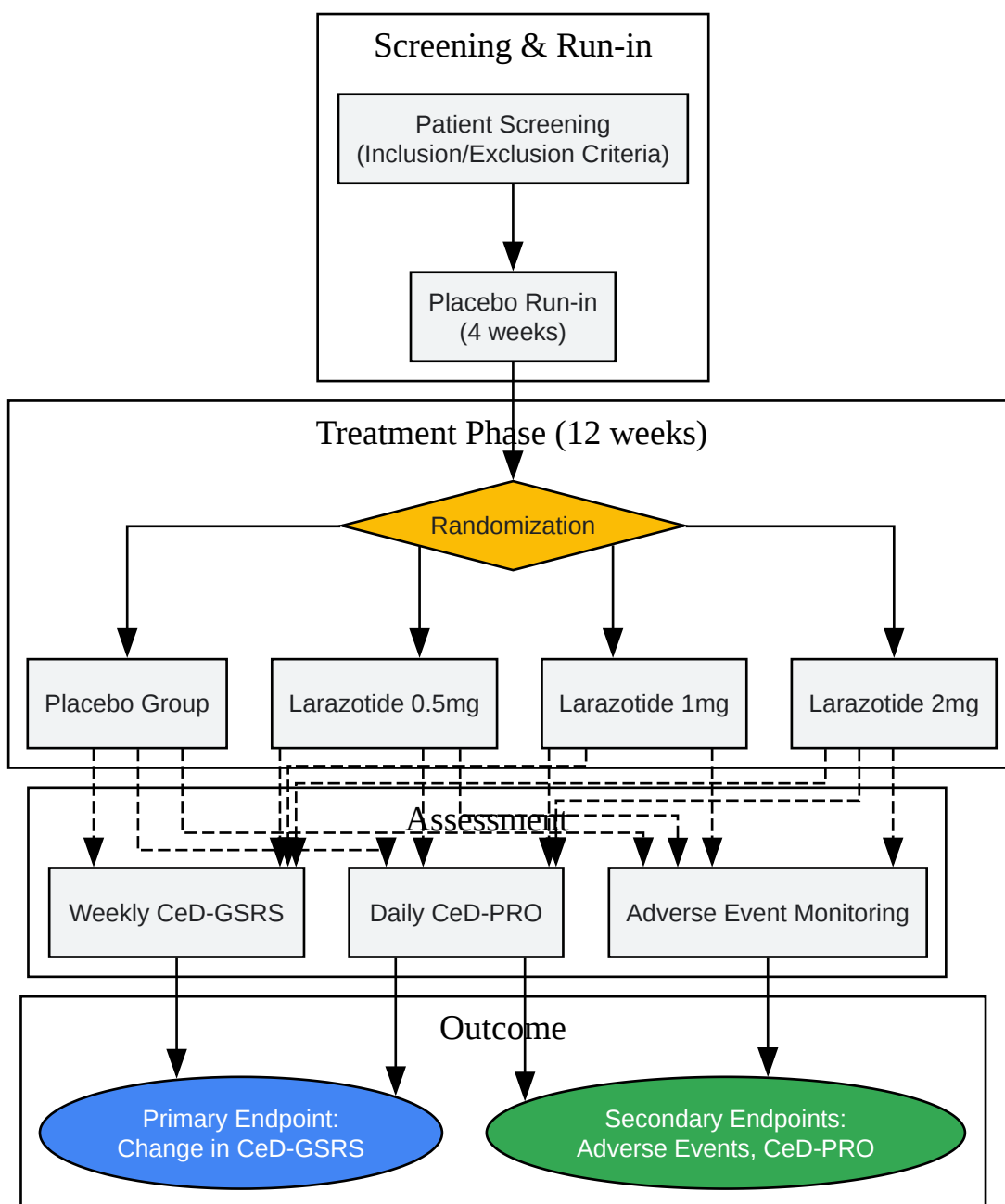
- Objective: To capture the patient's perspective on the severity of their celiac disease symptoms.
- Methodology:
  - Format: The CeD-PRO is a daily diary completed by the patient.[11]
  - Content: It typically includes questions about the severity of gastrointestinal symptoms (e.g., abdominal pain, bloating, diarrhea) and non-gastrointestinal symptoms (e.g., headache, fatigue) over the past 24 hours.[11][12]
  - Scoring: Symptoms are usually rated on a numerical scale (e.g., 0-10).[11]

## Visualizations



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Caption: **Larazotide's** mechanism of action on tight junctions.



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Caption: A typical workflow for a **Larazotide** clinical trial.

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Address: 3281 E Guasti Rd  
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